molecular formula C9H16O2 B13005850 2-Cyclopropylhexanoic acid

2-Cyclopropylhexanoic acid

Cat. No.: B13005850
M. Wt: 156.22 g/mol
InChI Key: IOUOMCFNGAEUAS-UHFFFAOYSA-N
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Description

2-Cyclopropylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropyl group attached to the second carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylhexanoic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. For instance, cyclopropylmagnesium bromide can react with carbon dioxide to form cyclopropylcarboxylic acid, which can then be further modified to obtain this compound . Another method involves the hydrolysis of cyclopropyl cyanide, although this method is less commonly used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Grignard reagent method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropyl derivatives .

Scientific Research Applications

2-Cyclopropylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The cyclopropyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

2-Cyclopropylhexanoic acid can be compared with other carboxylic acids and cyclopropyl-containing compounds:

The uniqueness of this compound lies in its combination of the cyclopropyl group and the hexanoic acid chain, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-cyclopropylhexanoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-8(9(10)11)7-5-6-7/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

IOUOMCFNGAEUAS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1CC1)C(=O)O

Origin of Product

United States

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